N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine
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Overview
Description
Preparation Methods
The synthesis of Fenazaquin involves several steps. One common method includes the reaction of 4-hydroxyquinazoline with tert-butylphenethyl bromide in the presence of a base such as pyridine and a catalyst like triphenylphosphine . The reaction is typically carried out in a solvent like dichloromethane at controlled temperatures . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Fenazaquin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinazoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions but often include various quinazoline derivatives .
Scientific Research Applications
Fenazaquin has a wide range of scientific research applications:
Mechanism of Action
Fenazaquin exerts its effects by inhibiting mitochondrial electron transport in mites. It binds to the mitochondrial complex I, disrupting the electron transport chain and leading to the production of reactive oxygen species . This results in cellular damage and ultimately the death of the mites .
Comparison with Similar Compounds
Fenazaquin is unique among quinazoline acaricides due to its specific structure and mode of action. Similar compounds include:
Quinazolinone derivatives: These compounds share the quinazoline core but differ in their substituents and biological activities.
Other acaricides: Compounds like bifenazate and tebufenpyrad also target mites but have different chemical structures and mechanisms of action.
Fenazaquin stands out due to its high efficacy and specific targeting of mitochondrial complex I in mites .
Properties
Molecular Formula |
C26H28N4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-N-[2-(4-tert-butylphenyl)quinazolin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H28N4/c1-26(2,3)19-12-10-18(11-13-19)24-28-23-9-7-6-8-22(23)25(29-24)27-20-14-16-21(17-15-20)30(4)5/h6-17H,1-5H3,(H,27,28,29) |
InChI Key |
AYGTUTUVAXQXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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